Azido-PEG4-oxazolidin-2-one
Overview
Description
Azido-PEG4-oxazolidin-2-one is a bifunctional crosslinker that contains both an azide group and an oxazolidin group. The azide group enables Click Chemistry, while the oxazolidin-2-one group serves as an efficient ligand for the copper-catalyzed N-arylation of pyrrole, imidazole, and indole. The hydrophilic polyethylene glycol (PEG) spacer increases solubility in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions
The final step involves the formation of the oxazolidin-2-one ring through cyclization reactions .
Industrial Production Methods
Industrial production of Azido-PEG4-oxazolidin-2-one follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG4-oxazolidin-2-one undergoes various chemical reactions, including:
Click Chemistry: The azide group participates in Click Chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction
N-Arylation: The oxazolidin-2-one group acts as a ligand in copper-catalyzed N-arylation reactions with pyrrole, imidazole, and indole
Common Reagents and Conditions
Click Chemistry: Common reagents include copper(I) catalysts and alkyne substrates. .
N-Arylation: Reagents include copper(I) salts, aryl halides, and bases. .
Major Products
Scientific Research Applications
Azido-PEG4-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a bifunctional crosslinker in Click Chemistry and N-arylation reactions
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent probes or other tags
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents
Industry: Applied in the synthesis of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of Azido-PEG4-oxazolidin-2-one involves its bifunctional nature:
Comparison with Similar Compounds
Similar Compounds
Azido-PEG3-oxazolidin-2-one: Similar structure but with a shorter PEG spacer.
Azido-PEG5-oxazolidin-2-one: Similar structure but with a longer PEG spacer.
Azido-PEG4-carbamate: Contains a carbamate group instead of an oxazolidin-2-one ring
Uniqueness
Azido-PEG4-oxazolidin-2-one is unique due to its optimal PEG spacer length, which balances solubility and reactivity. The combination of the azide group and the oxazolidin-2-one ring makes it a versatile crosslinker for various chemical and biological applications .
Properties
IUPAC Name |
3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-1,3-oxazolidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O6/c14-16-15-1-4-19-7-9-21-11-12-22-10-8-20-5-2-17-3-6-23-13(17)18/h1-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVWHKLBYQKZEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCOCCOCCOCCOCCN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401181528 | |
Record name | 2-Oxazolidinone, 3-(14-azido-3,6,9,12-tetraoxatetradec-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401181528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1919045-03-6 | |
Record name | 2-Oxazolidinone, 3-(14-azido-3,6,9,12-tetraoxatetradec-1-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1919045-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxazolidinone, 3-(14-azido-3,6,9,12-tetraoxatetradec-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401181528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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